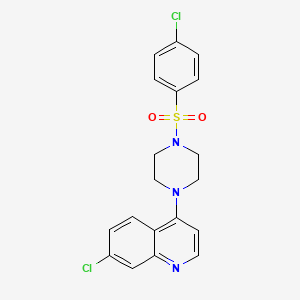
曲酸
描述
Kojic amine, also known as Kojic acid, is an organic compound with the formula HOCH2C5H2O2OH . It is a derivative of 4-pyrone that functions in nature as a chelation agent produced by several species of fungi, especially Aspergillus oryzae . Kojic acid is a by-product in the fermentation process of malting rice, for use in the manufacturing of sake, the Japanese rice wine . It is a mild inhibitor of the formation of pigment in plant and animal tissues, and is used in food and cosmetics to preserve or change colors of substances .
Synthesis Analysis
A novel series of kojic acid derivatives conjugated to amino pyridine moiety were designed and synthesized to explore their inhibitory activity against tyrosinase . The structure of all derivatives was characterized by 1H NMR, 13C NMR, FT-IR, and elemental analysis .
Molecular Structure Analysis
Tyrosinases belong to the functional copper-containing proteins family, and their structure contains two copper atoms, in the active site, which are coordinated by three histidine residues . Kojic acid derivatives showed conformational affinity to the enzyme active site, and a favorable distance to chelate the copper ion, which is essential for enzyme function .
Chemical Reactions Analysis
There are various chemical derivatives of kojic acid produced through chlorination, reduction, and amine attachments . Kojic acid provides a promising chemical platform to be derived into hydroxy pyrone derivatives such as chlorokojic acid, allomaltol, and pyromeconic acid .
Physical And Chemical Properties Analysis
Kojic acid is a white substance with a molar mass of 142.110 g·mol −1 . It has a melting point of 152 to 155°C and slight solubility in water . Its acidity (pKa) is 9.40 .
科学研究应用
化妆品和护肤
曲酸在化妆品行业得到广泛应用,尤其是在护肤产品中 . 它以其脱色特性而闻名,可以帮助淡化和改善皮肤外观 . 它是通过抑制酪氨酸酶发挥作用的,酪氨酸酶负责黑色素的生成 . 这使得它成为用于治疗黄褐斑等疾病的产品的热门成分 .
医药
在医药领域,曲酸已显示出作为治疗各种皮肤病的潜力。 例如,它经常用于治疗黄褐斑的局部治疗,黄褐斑是一种色素系统衰竭,其特征是在阳光照射区域出现斑点或对称分布的不规则斑点 .
食品工业
曲酸也应用于食品工业 . 虽然具体的用途可能有所不同,但它通常用作天然防腐剂,因为它能够抑制某些类型的细菌生长。
化学工业
在化学工业中,曲酸用于各种应用。 它的化学结构使其能够轻松地与其他物质反应,使其成为许多化学反应中宝贵的组成部分 .
制药应用
曲酸及其衍生物已在各种制药应用中显示出潜力。 它们可以作为抗氧化剂、抗菌剂、抗炎剂、辐射防护剂、抗惊厥剂和肥胖管理剂,并具有抗肿瘤物质的潜力 .
作用机制
Target of Action
Kojic amine, like its parent compound kojic acid, primarily targets the enzyme tyrosinase . Tyrosinase plays a crucial role in the synthesis of melanin , a pigment responsible for color in skin, hair, and eyes . By inhibiting tyrosinase, kojic amine can affect melanin production, leading to its use as a depigmenting agent . Additionally, kojic amine is also a GABA receptor agonist .
Mode of Action
Kojic amine’s mode of action involves binding to the active site of tyrosinase, thereby inhibiting the enzyme and regulating melanogenesis factors . This results in a decrease in melanin production, leading to a lightening effect on the skin . As a GABA receptor agonist, kojic amine can also influence neurotransmission .
Biochemical Pathways
The primary biochemical pathway affected by kojic amine is the melanogenesis pathway . By inhibiting tyrosinase, kojic amine disrupts the conversion of tyrosine to melanin, leading to decreased melanin production . This can result in skin depigmentation and is the basis for kojic amine’s use in cosmetic applications .
Pharmacokinetics
The related compound kojic acid is known to have unfavorable lipophilicity and stability, which can impact its bioavailability
Result of Action
The primary result of kojic amine’s action is a decrease in melanin production, leading to skin depigmentation . This makes it useful in cosmetic applications for skin lightening . Additionally, kojic amine’s action as a GABA receptor agonist may have implications in neurological processes .
Action Environment
The action of kojic amine can be influenced by various environmental factors. For instance, the production of kojic acid, from which kojic amine is derived, can be affected by factors such as nitrogen sources, amino acids, ions, agitation, and pH . These factors could potentially also influence the action, efficacy, and stability of kojic amine.
属性
IUPAC Name |
2-(aminomethyl)-5-hydroxypyran-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NO3/c7-2-4-1-5(8)6(9)3-10-4/h1,3,9H,2,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AULIQBZSRZXJJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(OC=C(C1=O)O)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50218734 | |
| Record name | Kojic amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68642-64-8 | |
| Record name | Kojic amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068642648 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Kojic amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50218734 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(aminomethyl)-5-hydroxy-4H-pyran-4-one | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is kojic amine and how does it relate to gamma-aminobutyric acid (GABA)?
A1: Kojic amine (2-(aminomethyl)-5-hydroxy-4H-pyran-4-one) is a synthetic compound structurally similar to GABA, a major inhibitory neurotransmitter in the central nervous system. [, ] Both molecules share a GABA-like backbone, suggesting potential GABAmimetic properties for kojic amine. []
Q2: What is the significance of kojic amine's interaction with GABA receptors?
A3: Kojic amine's interaction with GABA receptors is central to its observed pharmacological activities. Studies show that its antinociceptive effects, particularly in response to thermal stimuli, are significantly attenuated by the cholinergic antagonist atropine. [] This suggests that kojic amine's antinociception may involve indirect activation of cholinergic pathways downstream of GABA receptor activation. []
Q3: How does the antinociceptive profile of kojic amine compare to other GABA agonists?
A4: Kojic amine exhibits a distinct antinociceptive profile compared to other GABA agonists. While it demonstrates cross-tolerance with morphine and baclofen, indicating potential involvement of similar antinociceptive pathways, it does not show cross-tolerance with THIP (4,5,6,7-tetrahydroisoxazolo-[5,4-C]-pyridin-3-ol). [] This suggests that kojic amine might target a unique subset of GABAergic pathways involved in pain modulation. []
Q4: Does kojic amine interact with other neurotransmitter systems besides GABA?
A5: Research suggests that kojic amine might influence dopaminergic transmission in the brain. Studies on rats indicate that kojic amine, along with other GABAergic agents, can depress dopamine release in the nigrostriatal pathway. [] This effect appears to involve the activation of specific GABA receptors within the substantia nigra and striatum, highlighting the complex interplay between GABAergic and dopaminergic systems. []
Q5: Does kojic amine affect baroreceptor reflexes?
A6: Studies in anesthetized cats show that intracerebroventricular infusion of kojic amine can reduce mean arterial pressure, but it is less potent than muscimol in this regard. [] Furthermore, while not directly impacting baroreceptor sensitivity, muscimol, another GABA agonist, can attenuate reflex vasoconstriction and vasodilation. [] This raises the possibility that kojic amine might also indirectly modulate cardiovascular responses through its influence on central GABAergic pathways.
Q6: How does the structure of kojic amine relate to its activity?
A7: While a detailed structure-activity relationship for kojic amine is not fully elucidated in the provided research, its structural similarity to GABA is considered crucial for its pharmacological effects. [] Modifications to the basic structure, such as those explored in the synthesis of related compounds, can significantly alter potency and activity. [] Future research exploring systematic modifications of kojic amine's structure will be crucial for optimizing its activity and selectivity for specific GABA receptor subtypes.
Q7: Are there any specific structural features of kojic amine important for its function?
A8: The "signature cysteine" (Cys-300) in the Escherichia coli GABA transporter (GabP), homologous to a region in other GABA transporters, plays a critical role in GABA transport. [] This suggests that conserved cysteine residues within the amphipathic helix 8 and loop 8-9 regions of GABA transporters, potentially shared with kojic amine's binding site, might be essential for substrate recognition and transport. []
Q8: What are the potential applications of kojic amine in research?
A9: Kojic amine serves as a valuable pharmacological tool for investigating GABAergic mechanisms related to pain, motor function, and potentially cardiovascular regulation. [, , ] Its unique pharmacological profile, distinct from other GABA agonists, provides insights into the complexity of GABAergic signaling and its role in various physiological processes. Furthermore, kojic amine's interaction with dopamine release makes it an intriguing candidate for studying neurodegenerative diseases involving dopaminergic dysfunction. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[[2-[[2-[[2-[[2-[[2-(1-Adamantyl)acetyl]amino]-3-phenylpropanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]pentanediamide](/img/structure/B1673661.png)
![5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol](/img/structure/B1673662.png)








![(2s)-1-[1-(4-Phenylbutanoyl)-L-Prolyl]pyrrolidine-2-Carbonitrile](/img/structure/B1673679.png)

![tert-butyl (2S)-6-amino-2-[[(2R,3S)-3-(1H-indol-3-yl)-2-[[4-(2-oxo-3H-benzimidazol-1-yl)piperidine-1-carbonyl]amino]butanoyl]amino]hexanoate](/img/structure/B1673683.png)
